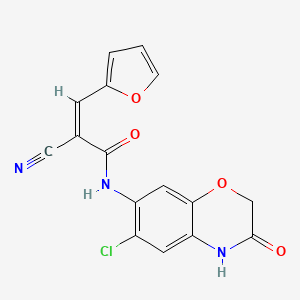

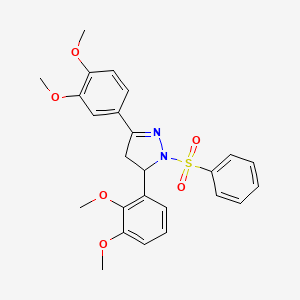

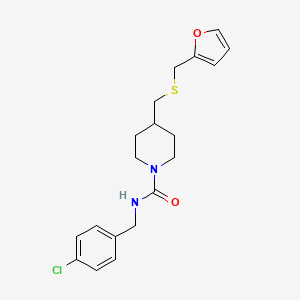

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3,3-diphenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3,3-diphenylpropanamide” is a chemical compound that is part of the pyrimidine family . Pyrimidines and their derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of pyrimidine-based compounds involves a series of steps. These compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of pyrimidine-based compounds is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The structure of these compounds can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

Pyrimidine-based compounds can undergo a variety of chemical reactions. For example, pyridopyrimidines can result from [4 + 2] cycloaddition (condensation) of a pyrimidine compound with malononitrile, ethyl cyanoacetate, and/or ethyl acetoacetate .Applications De Recherche Scientifique

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3,3-diphenylpropanamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the main areas of research has been the development of this compound derivatives as potential anticancer agents. Studies have shown that this compound derivatives exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells.

Mécanisme D'action

Target of Action

The primary target of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3,3-diphenylpropanamide is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs can lead to the disruption of these processes, potentially slowing tumor growth.

Biochemical Pathways

The compound affects the FGFR signaling pathway. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and the induction of apoptosis . In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3,3-diphenylpropanamide derivatives have several advantages for use in lab experiments. They are easy to synthesize and can be obtained in high yields. Additionally, they exhibit potent biological activity, making them ideal for studying cellular pathways and developing new drugs. However, this compound derivatives also have some limitations. They can be toxic to normal cells at high concentrations, and their mechanism of action is not fully understood.

Orientations Futures

There are several future directions for research on N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3,3-diphenylpropanamide derivatives. One area of research is the development of new derivatives with improved anticancer activity and reduced toxicity to normal cells. Additionally, studies are needed to better understand the mechanism of action of this compound derivatives and their effects on cellular pathways involved in cancer progression. Finally, studies are needed to evaluate the potential of this compound derivatives as therapeutic agents for other diseases, such as inflammation and neurodegenerative disorders.

Conclusion

In conclusion, this compound is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound derivatives exhibit potent anticancer, anti-inflammatory, and antioxidant activity, making them ideal for studying cellular pathways and developing new drugs. However, their mechanism of action is not fully understood, and they can be toxic to normal cells at high concentrations. Future research is needed to develop new derivatives with improved activity and to evaluate their potential as therapeutic agents for other diseases.

Méthodes De Synthèse

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3,3-diphenylpropanamide can be synthesized through a multi-step process that involves the reaction of 2-aminopyrimidine with ethyl acetoacetate to form 2-(2-oxopyrimidin-1(2H)-yl)ethyl acetoacetate. This intermediate is then reacted with benzophenone in the presence of a base to form this compound. The final product is obtained after purification through column chromatography.

Propriétés

IUPAC Name |

N-[2-(2-oxopyrimidin-1-yl)ethyl]-3,3-diphenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c25-20(22-13-15-24-14-7-12-23-21(24)26)16-19(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-12,14,19H,13,15-16H2,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFHJVLXDQIEAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NCCN2C=CC=NC2=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] thiophene-2-carboxylate](/img/structure/B2402396.png)

![N-(4-chlorobenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2402397.png)

![8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2402401.png)

![3-[3-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]sulfanyl-5-(furan-2-yl)-1,2,4-triazol-4-yl]propanamide](/img/structure/B2402402.png)

![2-[4-(6-Methyl-2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2402405.png)

![5-[(3R,4R)-3-Cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2402407.png)